4-Hydroxytamoxifen is derived from tamoxifen, which itself is synthesized from triphenylethylene. The compound is classified under the category of SERMs due to its ability to bind to estrogen receptors and modulate their activity. It plays a pivotal role in breast cancer treatment by blocking estrogen's effects on breast tissue, thereby inhibiting tumor growth.
The synthesis of 4-hydroxytamoxifen can be achieved through various methods, with the most notable being the McMurry reaction. This reaction involves the coupling of 4,4'-dihydroxybenzophenone with appropriate carbonyl compounds.
The molecular structure of 4-hydroxytamoxifen can be described as follows:
4-Hydroxytamoxifen participates in several chemical reactions that are significant for its biological activity:
The mechanism of action of 4-hydroxytamoxifen primarily involves its interaction with estrogen receptors:
4-Hydroxytamoxifen has several important applications in science and medicine:
4-Hydroxytamoxifen (chemical name: 4-[(1Z)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-en-1-yl]phenol; IUPAC: 4-[(Z)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-en-1-yl]phenol) is a triphenylethylene derivative with the molecular formula C₂₆H₂₉NO₂ and a molecular weight of 387.51 g/mol [1] [6] [7]. The molecule features three key structural components:
A defining characteristic is its stereoisomerism around the ethylene double bond, existing as Z (formerly cis) and E (formerly trans) isomers. The Z-isomer exhibits approximately 30-100-fold greater estrogen receptor binding affinity and antagonistic activity compared to the E-isomer due to optimal spatial positioning of the hydroxyl group for hydrogen bonding within the receptor’s ligand-binding domain [7] [9]. X-ray crystallographic studies confirm that the Z-isomer positions the hydroxyl group analogously to estradiol’s C3-OH, while the dimethylaminoethoxy side chain extends into a hydrophobic cleft [4]. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct chemical shifts for key protons, such as the vinylic hydrogen (δ ~6.5 ppm in Z-isomer), enabling isomer identification [2].
Table 1: Molecular Properties of 4-Hydroxytamoxifen
Property | Value/Description | Method of Determination |
---|---|---|
Molecular Formula | C₂₆H₂₉NO₂ | Elemental Analysis |
Molecular Weight | 387.51 g/mol | Mass Spectrometry |
Isomeric Form (Active) | Z-(or cis-) isomer | X-ray Crystallography, NMR |
CAS Number (Z-isomer) | 68047-06-3 | Chemical Registry |
pKa (phenolic hydroxyl) | ~8.5 | Potentiometric Titration |
UV-Vis λmax | 278 nm (methanol) | Spectrophotometry |
The synthesis of 4-Hydroxytamoxifen typically employs a multi-step route starting from substituted benzophenone precursors. A common approach involves:
Critical to pharmaceutical applications is the inherent instability of the Z-isomer in solution. Under physiological conditions (aqueous buffers, pH 7.4, 37°C), the active Z-isomer undergoes partial isomerization to the less active E-isomer, with equilibrium favoring the E-form (∼70:30 E:Z ratio) [10]. This process is accelerated by:
Stabilization strategies include:
Table 2: Synthesis and Stabilization Methods for 4-Hydroxytamoxifen
Aspect | Key Method/Challenge | Solution/Stabilization Approach |
---|---|---|
Key Synthetic Step | Grignard coupling & dehydration | Controlled reaction conditions, inert atmosphere |
Isomer Separation | Low Z-isomer yield from direct synthesis | Preparative HPLC (C8 column, TFA/acetonitrile) |
Major Stability Challenge | Z-to-E isomerization in solution | Formulation in ≥20% ethanol; pH 3.0–4.0 buffers |
Light Sensitivity | Photoisomerization | Storage in amber glass/opaque containers |
Temperature Sensitivity | Accelerated degradation >30°C | Lyophilization; cold chain storage (2–8°C) |
4-Hydroxytamoxifen exhibits moderate lipophilicity with an experimental logP (octanol/water partition coefficient) of approximately 5.8, though this is slightly lower than tamoxifen (logP ~7.2) due to the polar phenolic hydroxyl group [3] [5]. This amphiphilic character drives spontaneous partitioning into phospholipid bilayers, with localization and permeabilization effects highly dependent on membrane composition:
Table 3: Membrane Interaction Properties of 4-Hydroxytamoxifen vs. Tamoxifen
Property | 4-Hydroxytamoxifen | Tamoxifen |
---|---|---|
LogP (octanol/water) | ~5.8 | ~7.2 |
Localization in PC Bilayers | Hydrophobic core, near glycerol backbone | Bilayer midplane |
Permeabilization Efficiency | Weak (only slow phase leakage) | Strong (biphasic leakage kinetics) |
Effect on DPPC Tm | Slight decrease (ΔT = -1 to -2°C) | Significant decrease & peak splitting |
PE/PG Protection Effect | Pronounced reduction in leakage | Moderate reduction in leakage |
HII Phase Promotion | Moderate | Strong |
These membrane interactions have pharmacological implications: While the reduced permeabilization by 4-Hydroxytamoxifen may limit non-receptor-mediated cytotoxicity, its efficient partitioning into bilayers facilitates intracellular delivery to estrogen receptors. Furthermore, its ability to modulate lipid polymorphism may influence membrane protein function independent of nuclear estrogen receptor antagonism [3] [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7